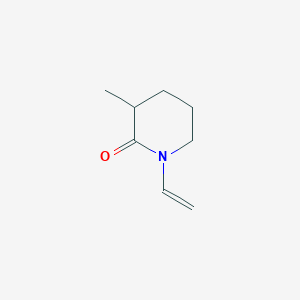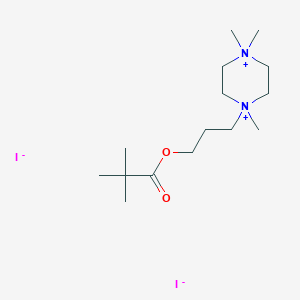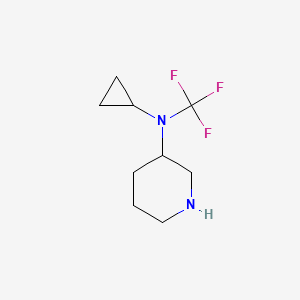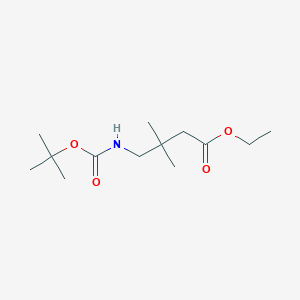
Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a dimethyl-substituted butanoate backbone. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate typically involves the esterification of 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane is often employed for the removal of the tert-butoxycarbonyl group.
Major Products Formed
Hydrolysis: 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid and ethanol.
Reduction: 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanol.
Deprotection: 4-amino-3,3-dimethylbutanoic acid.
科学研究应用
Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of peptide-based compounds for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those involving amino acid derivatives.
Industry: Applied in the production of specialty chemicals and materials
作用机制
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate primarily involves its role as a protecting group for amino acids. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to yield the free amine .
相似化合物的比较
Similar Compounds
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a butanoate backbone.
Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Contains an acetate group instead of a dimethylbutanoate group.
Uniqueness
Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is unique due to its specific combination of functional groups, which makes it particularly useful in the synthesis of complex molecules. Its tert-butoxycarbonyl-protected amino group provides stability during reactions, while the ester group allows for further functionalization .
属性
IUPAC Name |
ethyl 3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-7-17-10(15)8-13(5,6)9-14-11(16)18-12(2,3)4/h7-9H2,1-6H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFNQAHWBIJFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
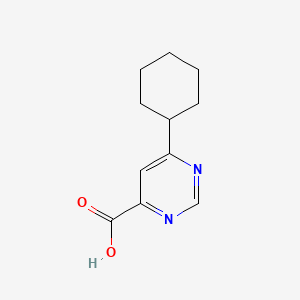
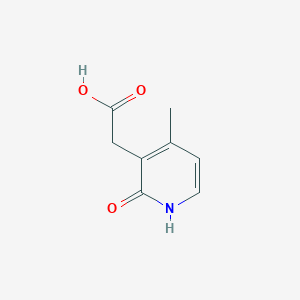
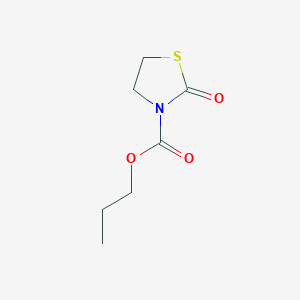
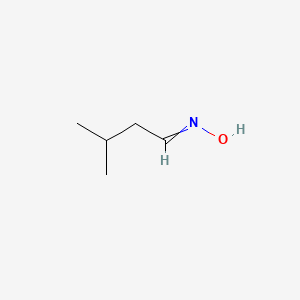
![1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate](/img/structure/B13970898.png)
![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)
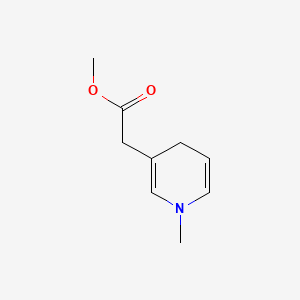


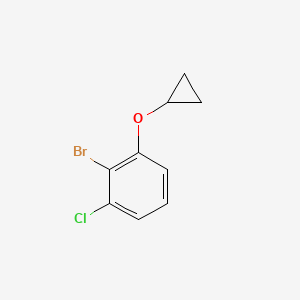
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
